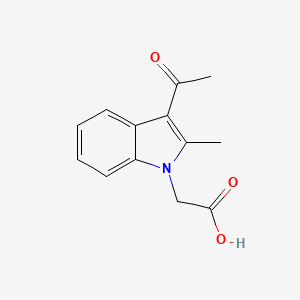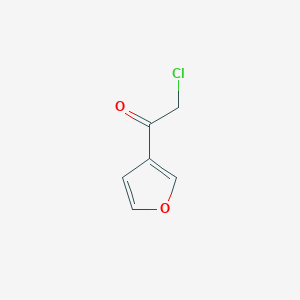
2-Chloro-1-furan-3-ylethanone
Vue d'ensemble
Description
2-Chloro-1-furan-3-ylethanone is a chemical compound with the CAS Number: 57241-17-5 . It has a molecular weight of 144.56 . It is in the form of a powder .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-furan-3-ylethanone can be analyzed using various techniques such as X-ray diffraction, Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared Spectroscopy (FT-IR) . These techniques can provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis
Furan compounds, including 2-Chloro-1-furan-3-ylethanone, are important building blocks in organic chemistry . They can undergo various types of reactions, including cycloaddition and cycloisomerization .It is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties can be determined using various analytical techniques .
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Chloro-1-furan-3-ylethanone, focusing on six unique fields:
Antibacterial Agents
2-Chloro-1-furan-3-ylethanone has shown promising antibacterial properties. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound is particularly effective against Gram-positive bacteria, making it a potential candidate for developing new antibacterial drugs .
Antifungal Applications
In addition to its antibacterial properties, 2-Chloro-1-furan-3-ylethanone exhibits antifungal activity. It can inhibit the growth of various fungal species by interfering with their cell membrane synthesis. This makes it a valuable compound in the treatment of fungal infections, especially those resistant to conventional antifungal agents .
Pharmaceutical Intermediates
2-Chloro-1-furan-3-ylethanone is used as an intermediate in the synthesis of various pharmaceutical compounds. Its reactive furan ring and chloro group make it a versatile building block in organic synthesis, facilitating the creation of complex molecules with therapeutic potential .
Agricultural Chemicals
This compound is also utilized in the development of agricultural chemicals, such as pesticides and herbicides. Its ability to disrupt biological processes in pests and weeds makes it an effective component in formulations aimed at protecting crops from damage and improving agricultural yield .
Environmental Research
In environmental research, 2-Chloro-1-furan-3-ylethanone is studied for its potential to degrade pollutants. Its chemical properties enable it to participate in reactions that break down harmful substances in the environment, contributing to pollution control and remediation efforts.
Material Science
In material science, 2-Chloro-1-furan-3-ylethanone is explored for its role in the synthesis of novel polymers and materials. Its unique structure can impart desirable properties, such as increased stability and resistance to degradation, to the resulting materials. This has applications in creating advanced materials for various industrial uses.
Orientations Futures
Furan compounds, including 2-Chloro-1-furan-3-ylethanone, have potential applications in various fields. There is a growing interest in using furan platform chemicals derived from biomass, which could replace traditional resources such as crude oil . This could lead to more sustainable and environmentally friendly chemical processes .
Propriétés
IUPAC Name |
2-chloro-1-(furan-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2/c7-3-6(8)5-1-2-9-4-5/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFXXLDGEROFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-furan-3-ylethanone | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




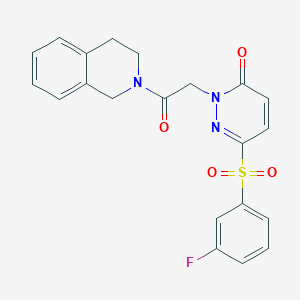
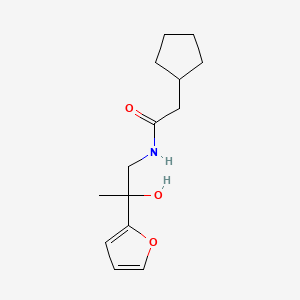
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-ethoxynicotinamide](/img/structure/B2677114.png)

![1-(2-fluorophenyl)-5-pyridin-2-yl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2677116.png)

![[4-Oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2677119.png)
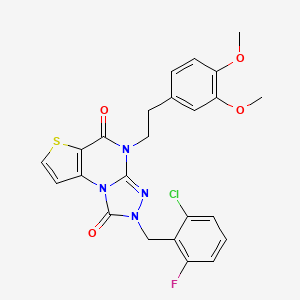
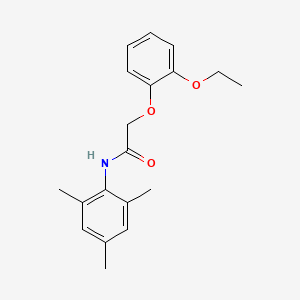
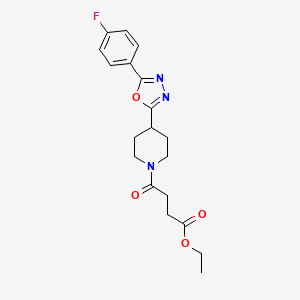
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2677127.png)
